6-(2-Thienyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(2-Thienyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thienyl group, a thiosemicarbazide moiety, and a trifluoromethyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Thienyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thienyl isothiocyanate with 4-(trifluoromethyl)pyrimidine-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-Thienyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosemicarbazide moiety can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
6-(2-Thienyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-(2-Thienyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Thio-containing Pyrimidines: These compounds share a similar pyrimidine core with a thiosemicarbazide moiety and exhibit diverse biological activities.
Fluoroimidazoles: These compounds contain a fluorine-substituted imidazole ring and are used in various pharmaceutical applications.
Uniqueness
6-(2-Thienyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is unique due to the presence of both a thienyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C10H8F3N5S2 |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea |
InChI |
InChI=1S/C10H8F3N5S2/c11-10(12,13)7-4-5(6-2-1-3-20-6)15-9(16-7)18-17-8(14)19/h1-4H,(H3,14,17,19)(H,15,16,18) |
InChI Key |
YZNRZADUDLBZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F |
Origin of Product |
United States |
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